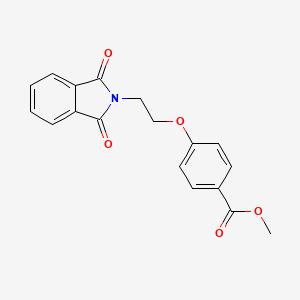

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate

概要

説明

“Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” is a chemical compound . It is related to the class of compounds known as isoindolines . Isoindolines are polycyclic compounds containing an isoindole moiety, which is a bicyclic compound that is aromatic and contains a 1,3-diazole fused to a benzene ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the compound “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction . This analysis revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature . For example, the synthesis of “rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate” involved desoxy-chlorination and subsequent reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, the IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .科学的研究の応用

Pharmaceutical Synthesis

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate exhibits potential as a building block in drug development. Researchers have explored its use in designing novel therapeutic agents. The compound’s unique structure may contribute to its interaction with biological targets, making it a valuable scaffold for drug discovery .

Herbicides and Pesticides

The compound’s chemical properties make it an interesting candidate for herbicides and pesticides. Researchers investigate its efficacy in controlling unwanted plant growth and pests. By modifying its substituents, scientists aim to enhance its selectivity and potency .

Colorants and Dyes

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate could find applications in the textile and dye industry. Its ability to impart color and stability to materials makes it a potential dye precursor. Researchers explore its synthesis and compatibility with various substrates .

Polymer Additives

In polymer science, this compound may serve as an additive to modify material properties. By incorporating it into polymer matrices, researchers aim to enhance mechanical strength, thermal stability, or other desirable characteristics. Investigations focus on optimizing its compatibility with different polymers .

Organic Synthesis

The compound participates in diverse organic reactions, including cyclizations, condensations, and functional group transformations. Researchers utilize it as a versatile intermediate to access complex molecules. Its reactivity and stability under various conditions are crucial aspects of study .

Photochromic Materials

Photochromic compounds change color upon exposure to light. Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate’s structure suggests potential photochromic behavior. Researchers explore its photoresponsive properties, aiming to develop materials for optical devices, sensors, and displays .

将来の方向性

The development of new synthetic procedures towards sulfonimidamides and sulfondiimides has been a topic of increased research interest since 2013 . The different aza-analogs of sulfonamides and sulfones have interesting properties for medicinal chemistry due to the (additional) nitrogen atom(s) . Therefore, “Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate” and related compounds may have potential applications in medicinal chemistry.

特性

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEZCEZHHPBIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)

![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)